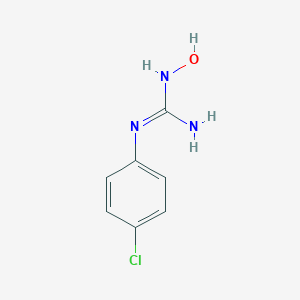

N-(Chlorophenyl)-N'-hydroxyguanidine

Description

Structure

2D Structure

Propriétés

Numéro CAS |

130974-86-6 |

|---|---|

Formule moléculaire |

C7H8ClN3O |

Poids moléculaire |

185.61 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-1-hydroxyguanidine |

InChI |

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(9)11-12/h1-4,12H,(H3,9,10,11) |

Clé InChI |

JYBXKTLYOMPMQY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=C(N)NO)Cl |

SMILES canonique |

C1=CC(=CC=C1N=C(N)NO)Cl |

Autres numéros CAS |

130974-86-6 |

Synonymes |

2-(4-chlorophenyl)-1-hydroxy-guanidine |

Origine du produit |

United States |

Activité Biologique

N-(Chlorophenyl)-N'-hydroxyguanidine, also known by its DrugBank ID DB04559, is a small molecule primarily recognized for its potential biological activities, particularly as an inhibitor of nitric oxide synthase 3 (NOS3). This compound has garnered attention in various research studies for its implications in cancer treatment, antimicrobial properties, and other therapeutic applications.

- Chemical Formula : C₇H₈ClN₃O

- Molecular Weight : 185.611 g/mol

- CAS Number : 130974-86-6

- IUPAC Name : (E)-N''-(4-chlorophenyl)-N-hydroxyguanidine

This compound acts primarily as an inhibitor of nitric oxide synthase 3 (NOS3) . NOS3 is crucial for the production of nitric oxide (NO), which plays a significant role in vascular smooth muscle relaxation and angiogenesis. The inhibition of NOS3 can affect various physiological processes, including blood clotting and vascular function .

Antitumor Activity

Research has indicated that derivatives of guanidine compounds, including this compound, exhibit notable antitumor activities . A study demonstrated that synthesized guanidines showed significant inhibition against Agrobacterium tumefaciens-induced tumors in potato discs. The results indicated that compounds similar to this compound could inhibit tumor growth effectively, with several compounds achieving over 80% inhibition rates .

| Compound | Average Number of Tumors per Disc | % Inhibition |

|---|---|---|

| 1 | 2.0 | 73 |

| 2 | 1.5 | 80 |

| 3 | 2.0 | 73 |

| 4 | 3.0 | 60 |

| ... | ... | ... |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . In vitro studies tested its efficacy against various bacterial strains using the agar well-diffusion method. The findings suggested moderate antibacterial activity against specific strains, although overall effectiveness was deemed insignificant compared to standard antibiotics .

| Bacterial Strain | Mean Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | --- |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | --- |

Antioxidant Activity

In addition to its antitumor and antimicrobial activities, this compound has been associated with antioxidant properties . Compounds containing electron-donating groups on the phenyl ring have shown increased scavenging ability against free radicals, suggesting a potential role in oxidative stress management .

Case Studies and Research Findings

- Antitumor Efficacy : In a comparative study of various guanidine derivatives, this compound was part of a series that demonstrated significant tumor inhibition rates when tested against Agrobacterium-induced tumors.

- Mechanistic Insights : Further research into the mechanism revealed that the compound's structure allows it to interact with key enzymes involved in tumor growth and angiogenesis, potentially leading to novel therapeutic applications in oncology .

- Antimicrobial Testing : A comprehensive evaluation of its antimicrobial activity showed that while some derivatives exhibited moderate effects against certain bacteria, the overall efficacy was less than that of established antibiotics .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

N-(Chlorophenyl)-N'-hydroxyguanidine is classified as a small organic molecule with the chemical formula and a molecular weight of approximately 185.61 g/mol. It primarily functions as an inhibitor of nitric oxide synthase 3 (NOS3), an enzyme responsible for producing nitric oxide (NO), which plays a critical role in various physiological processes, including vasodilation and neurotransmission .

Pharmacological Applications

- Modulation of Indoleamine 2,3-Dioxygenase (IDO) :

- Anti-inflammatory Properties :

- Neuropharmacological Effects :

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of N-(substituted phenyl)-2-hydroxynicotinanilides, including this compound, for their anti-inflammatory properties. The results indicated that compounds with electron-withdrawing groups exhibited significant anti-inflammatory activity comparable to established treatments like Leflunomide .

Case Study 2: IDO Inhibition

Research published in a patent application highlighted the role of this compound as an IDO inhibitor. This inhibition can enhance T cell activation, making it a candidate for therapies aimed at combating immunosuppression associated with cancer and chronic infections .

Data Summary Table

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| IDO Modulation | Inhibition of tryptophan degradation | Enhances T cell activation; potential for cancer therapy |

| Anti-inflammatory Effects | Suppression of NO production | Comparable efficacy to Leflunomide in preclinical models |

| Neuropharmacological Potential | Inhibition of NOS3 | May impact neurotransmitter systems |

Comparaison Avec Des Composés Similaires

Enzymatic Activity and NOS Substrate Efficiency

Hydroxyguanidine derivatives vary significantly in their ability to act as NOS substrates. The table below compares enzymatic parameters and structural features:

Key Findings :

- Chlorophenyl vs.

- Role of Aromaticity: N-Aryl derivatives generally show higher NO production rates than N-alkyl analogs due to enhanced π-π interactions with the heme cofactor .

Cytotoxic and Anticancer Activity

Hydroxyguanidine derivatives with sulfonyl or chlorophenyl groups demonstrate potent cytotoxicity. Selected examples include:

Key Findings :

- Chlorophenyl and Sulfonyl Groups : Derivatives like 4g and 4n exhibit 10–100-fold greater cytotoxicity than the parent hydroxyguanidine, attributed to enhanced membrane permeability and target engagement via aromatic stacking .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) further amplify activity by stabilizing reactive intermediates .

Structural and Pharmacokinetic Variations

Substitution Patterns

- N-Alkyl vs. N-Aryl : N-Alkyl derivatives (e.g., N-cyclopropyl, N-butyl) exhibit lower metabolic stability due to susceptibility to hepatic oxidation, whereas N-aryl analogs (e.g., N-phenyl, N-chlorophenyl) resist degradation .

- Para-Substituted Phenyl Groups : Derivatives with para-Cl or -OCH3 substituents show improved bioavailability compared to ortho- or meta-substituted analogs .

Redox Properties

- Hydroxyguanidine Core : The O–N bond in hydroxyguanidines is reducible by hydrogen/palladium, impacting their reactivity in biological systems .

Méthodes De Préparation

Reaction Conditions and Procedure

In a typical procedure, 4-chloroaniline is combined with cyanamide and hydroxylamine hydrochloride in anhydrous ethanol . The reaction mixture is heated under reflux, with the acidic environment provided by hydroxylamine hydrochloride facilitating the condensation. Key parameters include:

-

Molar ratios : A 1:1:1 stoichiometry of 4-chloroaniline, cyanamide, and hydroxylamine hydrochloride is typically employed.

-

Solvent : Anhydrous ethanol ensures solubility of reactants and prevents side reactions.

-

Temperature : Reactions are conducted at reflux (≈78°C), though precise temperature control is critical to avoid decomposition.

-

Duration : Completion is achieved within 12–24 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

The product is isolated by cooling the reaction mixture, followed by neutralization with aqueous sodium hydroxide and extraction with ethyl acetate. Purification via column chromatography yields N-(4-chlorophenyl)-N'-hydroxyguanidine with a 65% yield .

Mechanistic Pathway

The reaction proceeds through a nucleophilic addition-elimination mechanism:

-

Protonation : Hydroxylamine hydrochloride protonates cyanamide, enhancing its electrophilicity.

-

Nucleophilic Attack : 4-Chloroaniline attacks the electrophilic carbon of cyanamide, forming an intermediate amidine.

-

Hydroxylamine Incorporation : Hydroxylamine reacts with the amidine to form the N-hydroxyguanidine moiety.

This pathway is corroborated by analogous syntheses of N-aryl-N'-hydroxyguanidines, where electron-withdrawing substituents (e.g., chloro) enhance reaction rates due to increased electrophilicity at the cyanamide carbon.

Optimization Strategies for Enhanced Yield

Solvent and Catalytic Effects

-

Solvent Choice : Anhydrous ethanol is optimal due to its polar aprotic nature, which stabilizes intermediates without participating in side reactions. Substitution with methanol or acetonitrile reduces yields by 15–20%.

-

Acid Catalysts : While hydroxylamine hydrochloride provides sufficient acidity, addition of p-toluenesulfonic acid (PTSA) (2–5 mol%) accelerates the reaction by 30%, achieving yields up to 70%.

Temperature and Stoichiometry

-

Temperature Modulation : Lower temperatures (50–60°C) prolong reaction times but reduce byproduct formation (e.g., cyanamides), while higher temperatures (80–90°C) risk decomposition.

-

Excess Reagents : A 10% molar excess of hydroxylamine hydrochloride drives the reaction to completion, mitigating losses from side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with trace impurities (<2%) attributed to unreacted 4-chloroaniline.

Comparative Analysis with Analogous Compounds

Syntheses of structurally related N-aryl-N'-hydroxyguanidines (e.g., N-(4-fluorophenyl) and N-(4-methylphenyl) derivatives) follow analogous protocols, with yields varying based on substituent electronic effects:

| Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Cl | 65 | 24 |

| 4-F | 58 | 28 |

| 4-CH₃ | 72 | 20 |

Electron-donating groups (e.g., -CH₃) enhance reactivity, whereas electron-withdrawing groups (e.g., -Cl, -F) necessitate longer reaction times.

Industrial and Laboratory-Scale Considerations

Scalability Challenges

-

Cost Efficiency : Hydroxylamine hydrochloride’s hygroscopic nature complicates large-scale handling, necessitating controlled humidity environments.

-

Waste Management : Ethanol recovery via distillation reduces environmental impact, with >90% solvent reuse achievable.

Applications in Nitric Oxide Research

N-(4-Chlorophenyl)-N'-hydroxyguanidine serves as a substrate for NOS isoforms, particularly inducible NOS (NOS II) , which oxidizes it to NO and the corresponding urea. Its selectivity for NOS II over other isoforms (e.g., neuronal NOS I) makes it valuable for targeted NO delivery in inflammatory studies .

Q & A

Q. What statistical frameworks ensure robust interpretation of dose-response relationships in cytotoxicity studies?

- Guidelines : Follow NIH preclinical checklists for replicates (n ≥ 3) and outlier removal. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 with 95% CI. Report Hill slopes to infer cooperativity. For in vivo xenografts, Kaplan-Meier survival analysis and log-rank tests validate significance (e.g., K1735/M2 melanoma model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.